molecular formula C18H17N3OS B2433745 4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one CAS No. 862828-72-6

4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one

Cat. No. B2433745
CAS RN: 862828-72-6
M. Wt: 323.41
InChI Key: KGZRHHGATFNOBR-UHFFFAOYSA-N
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Description

The compound “4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound. This type of compound is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The benzimidazol-2(3)-one residue is nearly perpendicular to the benzyl ring, forming a dihedral angle of 77.41(6)° .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for antioxidant activity by using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, it is a strong electron donor molecule that can be used for n-type doping. It shows conductivity of 2 × 10 −3 S/cm as a dopant .

Scientific Research Applications

Semiconductor Applications

This compound is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of approximately 2 × 10^−3 S/cm as a dopant .

Organic Thin Film Transistors (OTFTs)

The compound is used as an air-stable n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) . OTFTs are used in various electronic devices, including flexible displays and sensors.

Polymeric Solar Cells (PSCs)

The compound is used in the fabrication of polymeric solar cells (PSCs) . PSCs are a type of thin film solar cells that are known for their potential for low-cost production and flexibility.

Organic Light Emitting Diodes (OLEDs)

The compound is also used in the production of Organic Light Emitting Diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.

Antimicrobial Applications

Some benzimidazole derivatives, including this compound, have been synthesized and evaluated for their antibacterial activities . For instance, compounds 9, 10, 18, and 20 showed antibacterial activities against MRSA-isolate equal to ampicillin .

Antioxidant Applications

The compound has also been evaluated for its antioxidant activities . Compounds 18 and 20 had a strong scavenger effect on superoxide anion (90%, and 99%, respectively) at 10^-3 M concentration .

Antifungal Applications

Compounds 18, 19, and 21 displayed better antifungal activities against Candida albicans .

Inhibition of Cytochrome P450 Dependent Ethoxyresorufin O-deethylase (EROD) Enzyme

The compound showed significant inhibition on EROD activity with 98%, which is better than that of caffeine being a specific inhibitor of EROD activity (85%) .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, some compounds bearing a benzimidazole moiety were reported to exhibit antitubercular , anticancer , antiallergic , antioxidant , antifungal , and antibacterial activities.

Future Directions

The future directions for research on similar compounds could include further investigation of their biological activities and potential applications in drug development. Imidazole has become an important synthon in the development of new drugs . Therefore, “4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one” and similar compounds could be of interest in the field of medicinal chemistry.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-23-14-6-4-5-13(10-14)21-11-12(9-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-8,10,12H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZRHHGATFNOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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